

Synergistic Anticoccidial Effects of Sulfaclozine in Combination Therapies

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Enhanced Efficacy of **Sulfaclozine** Combinations Against Avian Coccidiosis.

Coccidiosis, a parasitic disease caused by protozoa of the genus *Eimeria*, remains a significant threat to the poultry industry, leading to substantial economic losses. The continuous use of anticoccidial agents has resulted in the emergence of drug-resistant strains, necessitating the exploration of combination therapies to enhance efficacy and mitigate resistance. **Sulfaclozine**, a sulfonamide anticoccidial, has demonstrated synergistic effects when combined with other anticoccidial agents, offering a promising strategy for the control of this pervasive disease. This guide provides a comparative analysis of the performance of **sulfaclozine** in combination with other anticoccidials, supported by experimental data, detailed methodologies, and visualizations of the underlying biochemical pathways.

Comparative Performance of Sulfaclozine Combinations

The efficacy of anticoccidial treatments is commonly evaluated based on several key performance indicators in poultry, including body weight gain (BWG), feed conversion ratio (FCR), oocyst per gram (OPG) of feces, and intestinal lesion scores. The following tables summarize the synergistic effects of **sulfaclozine** when combined with toltrazuril and a sulfaquinoxaline-diaveridine mixture in broiler chickens experimentally infected with *Eimeria tenella*.

Table 1: Efficacy of Sulfaclozine in Combination with Toltrazuril against Eimeria tenella Infection in Broiler Chickens

Treatment Group	Mean Body Weight Gain (g)	Feed Conversion Ratio (FCR)	Oocyst Per Gram (OPG) x 10 ⁴	Lesion Score
Non-infected Control	250.5 ± 15.2	1.65 ± 0.10	0	0
Infected Control	185.3 ± 12.8	2.15 ± 0.18	150.2 ± 25.5	3.8 ± 0.4
Sulfaclozine alone	210.7 ± 14.1	1.85 ± 0.12	45.6 ± 8.9	2.1 ± 0.3
Toltrazuril alone	225.4 ± 13.5	1.78 ± 0.11	20.3 ± 5.1	1.5 ± 0.2
Sulfaclozine + Toltrazuril	245.1 ± 16.0	1.68 ± 0.09	5.7 ± 1.8	0.8 ± 0.1

Data adapted from a study on experimentally induced caecal coccidiosis in broiler chickens.[\[1\]](#)

The combination of **sulfaclozine** and toltrazuril demonstrated a significant improvement in all performance parameters compared to the individual treatments, indicating a strong synergistic effect. The combination therapy resulted in body weight gain and FCR comparable to the non-infected control group, along with a drastic reduction in oocyst shedding and intestinal lesions.

[\[1\]](#)

Table 2: Comparative Efficacy of Sulfaclozine and Sulfaquinoxaline + Diaveridine against Mixed Eimeria spp. Infection

Treatment Group	Oocyst Per Gram (OPG) on Day 25	Lesion Score on Day 25
Non-infected Control	0	0
Infected Control	125,000	3.5
Sulfaclozine	0	0.5
Sulfaquinoxaline + Diaveridine	0	0.5

Data adapted from a comparative investigation on broiler coccidiosis.[2]

In this study, both **sulfaclozine** and the combination of sulfaquinoxaline and diaveridine were highly effective in controlling coccidiosis, completely inhibiting oocyst shedding and significantly reducing intestinal lesions one week after treatment.[2] While this particular study did not show a synergistic effect of a **sulfaclozine** combination, it highlights its comparable high efficacy to another combination therapy.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.

Experimental Protocol for Sulfaclozine and Toltrazuril Combination Study

- **Animal Model:** Seventy-five, one-day-old broiler chicks were randomly divided into five groups of 15 birds each.
- **Housing:** Birds were housed in wire-floored cages with ad libitum access to feed and water.
- **Infection:** On day 15 of age, all groups except the non-infected control were orally inoculated with 5×10^4 sporulated oocysts of a field isolate of *Eimeria tenella*.
- **Treatment Administration:** Treatments were administered in the drinking water for three consecutive days, starting from day 20 of age.

- Group 1 (Non-infected Control): No infection, no treatment.
- Group 2 (Infected Control): Infected, no treatment.
- Group 3 (Toltrazuril): Infected, treated with toltrazuril (1 mL/L).
- Group 4 (**Sulfaclozine**): Infected, treated with sodium **sulfaclozine** (2 g/L).
- Group 5 (Combination): Infected, treated with toltrazuril (1 mL/L) + sodium **sulfaclozine** (2 g/L).
- Data Collection:
 - Body Weight Gain and FCR: Calculated weekly from day 15.
 - Oocyst Per Gram (OPG): Fecal samples were collected, and oocysts were counted using a McMaster chamber on specific days post-infection.
 - Lesion Scoring: On day 28, a subset of birds from each group was euthanized, and the caecal lesions were scored on a scale of 0 to 4.[\[1\]](#)

Experimental Protocol for Sulfaclozine and Sulfaquinoxaline + Diaveridine Comparison Study

- Animal Model: Sixty-four, one-day-old male broiler chicks (Ross 308 strain) were randomly divided into four groups of 16 chicks each.
- Housing: Birds were reared in cages up to 28 days of age.
- Infection: On day 12 of age, groups 2, 3, and 4 were orally infected with 100,000 sporulated oocysts of a mixture of Iranian Eimeria species (*E. tenella*, *E. necatrix*, *E. acervulina*, and *E. maxima*).
- Treatment Administration: Treatments were administered in the drinking water starting on day 17 of age.
 - Group 1 (Negative Control): Non-infected, non-treated.

- Group 2 (**Sulfaclozine**): Infected, treated with **sulfaclozine** (1 g/L) for 3 days.
- Group 3 (Sulfaquinoxaline + Diaveridine): Infected, treated with Sulfaquinoxaline + Diaveridine (3 mL/L) for 3 days, repeated after a 3-day interval.
- Group 4 (Positive Control): Infected, non-treated.
- Data Collection:
 - OPG: Measured on days 11, 15, 17, 21, 23, and 25.
 - Lesion Scoring: Performed on days 15, 18, and 25.
 - Breeding Performances: Weekly mortality, weight gain, and FCR were recorded.[2]

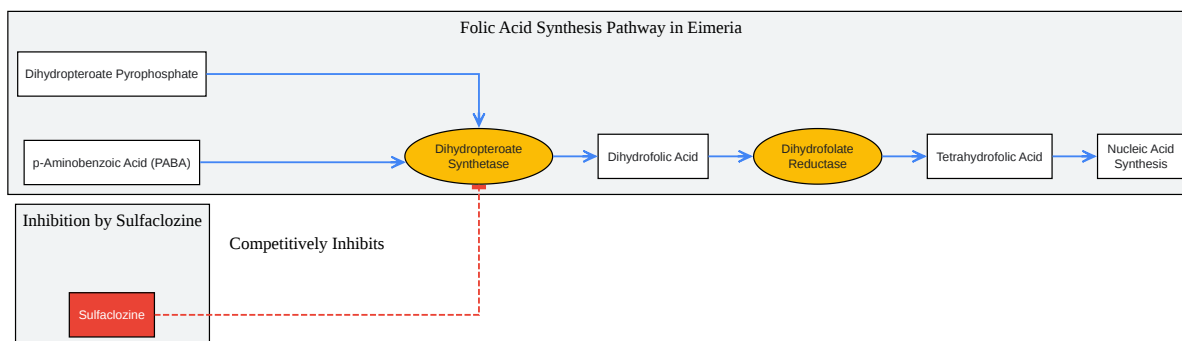
Mechanism of Action & Signaling Pathways

The synergistic effects of **sulfaclozine** combinations can be attributed to the different mechanisms of action of the combined drugs, targeting multiple metabolic pathways of the *Eimeria* parasite.

Sulfaclozine, like other sulfonamides, is a competitive antagonist of para-aminobenzoic acid (PABA).[3] PABA is an essential precursor for the synthesis of folic acid, which is vital for the production of nucleic acids and certain amino acids in the parasite.[3] By inhibiting dihydropteroate synthetase, **sulfaclozine** blocks the folic acid pathway, leading to a bacteriostatic and coccidiostatic effect.[3]

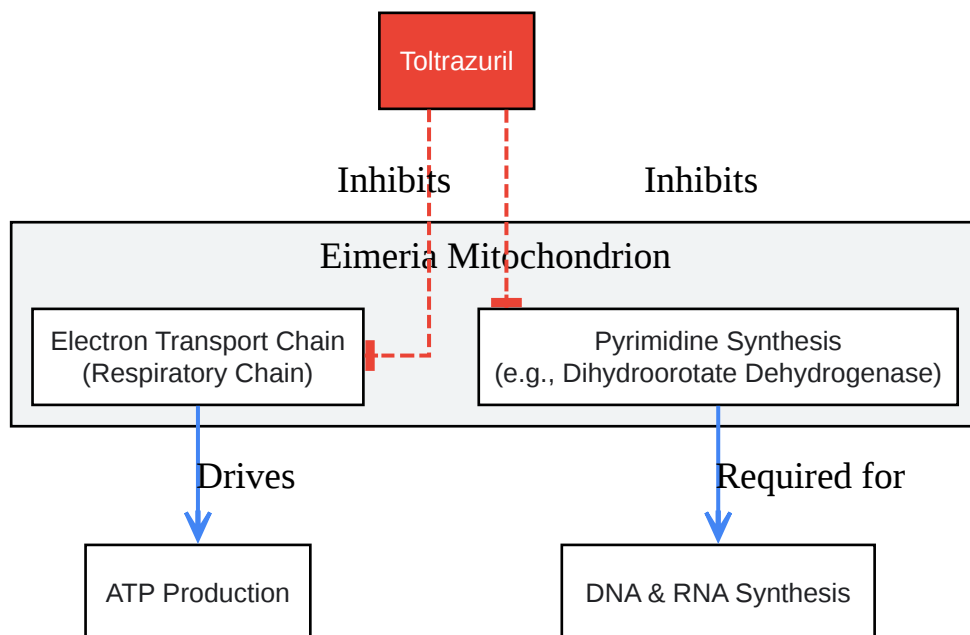
Toltrazuril, a triazine derivative, is effective against all intracellular stages of coccidia.[4] Its mechanism of action involves the disruption of the mitochondrial respiratory chain and the inhibition of enzymes involved in pyrimidine synthesis.[4] This dual action leads to the cessation of parasite development and replication.

The combination of **sulfaclozine** and toltrazuril, therefore, targets two distinct and crucial metabolic pathways in *Eimeria*, leading to a more potent anticoccidial effect than either drug alone.



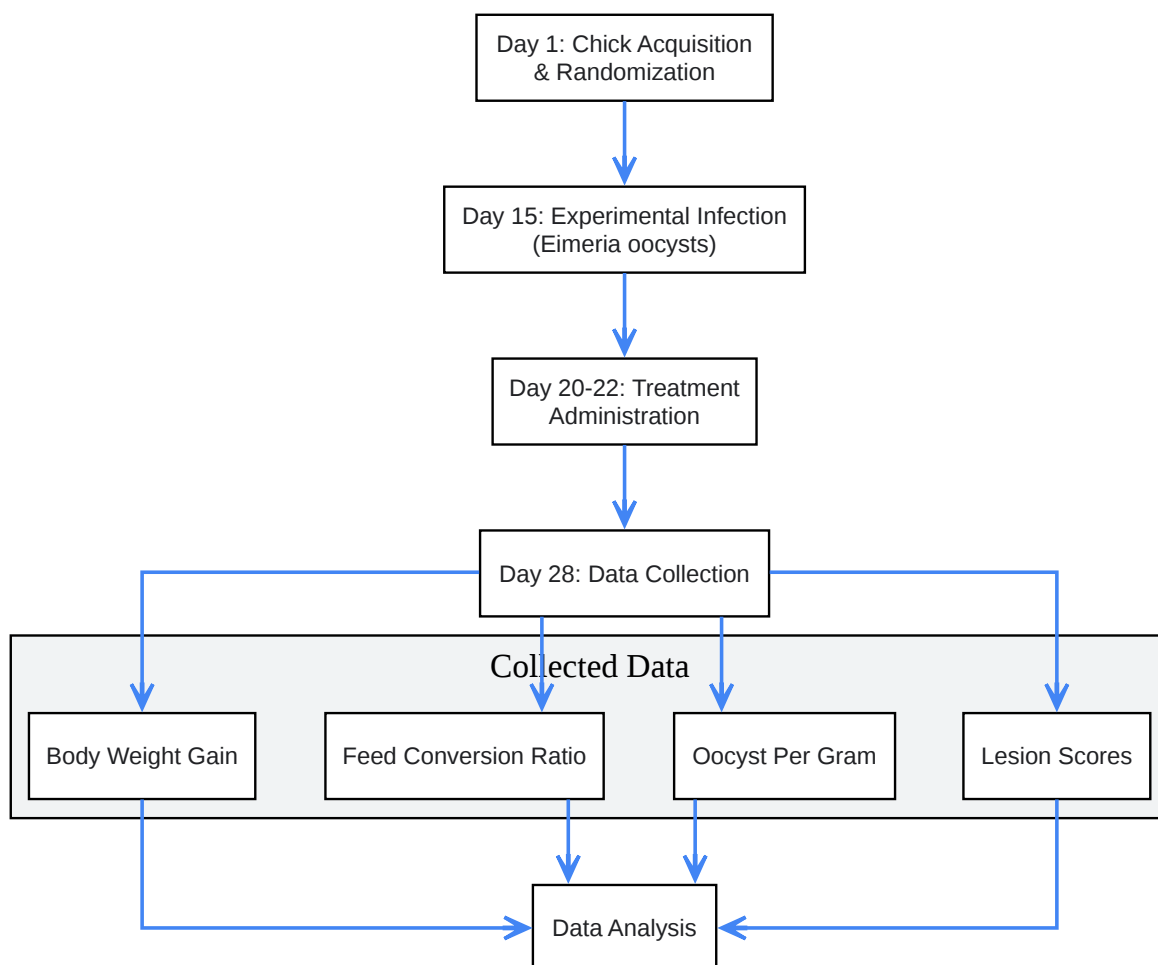
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Sulfaclozine inhibits folic acid synthesis in Eimeria.



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Toltrazuril's dual inhibition mechanism in Eimeria.



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Workflow of a typical anticoccidial synergy study.

Conclusion

The evidence presented in this guide strongly supports the use of **sulfaclozine** in combination with other anticoccidial agents, such as toltrazuril, to achieve synergistic effects against avian coccidiosis. These combinations not only improve the clinical outcome in infected birds but also significantly reduce parasite shedding, which is crucial for controlling the spread of the disease in poultry flocks. The distinct mechanisms of action of the combined drugs provide a powerful tool to combat the development of drug resistance. For researchers and drug development

professionals, these findings underscore the potential of combination therapies and highlight the importance of continued research into novel synergistic anticoccidial formulations.

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